molecular formula C15H18O2 B12583653 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate CAS No. 646507-56-4

2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate

Cat. No.: B12583653
CAS No.: 646507-56-4
M. Wt: 230.30 g/mol
InChI Key: TUIDFAHYQROKSQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate is a synthetic indene derivative offered for research purposes. Indene and indanone structures are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities and presence in various pharmacologically active compounds . These core structures are commonly associated with compounds demonstrating activity in areas such as neurological disorders, cancer, inflammation, and infectious diseases . Specifically, synthetic indole cannabinoids characterized by a 2,2-dimethylindanoyl group have been identified as a class of high-affinity ligands for the human CB2 receptor, showing promise as modulators of the endocannabinoid system with potential therapeutic applications and a selectivity that may reduce psychoactive side effects . The 2,2-dimethylpropanoate (pivalate) ester group is a feature known to influence the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing metabolic stability . This compound is intended for use in chemical biology, medicinal chemistry, and drug discovery research, serving as a key intermediate for the synthesis of novel molecules or for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

646507-56-4

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

(2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H18O2/c1-10-9-11-7-5-6-8-12(11)13(10)17-14(16)15(2,3)4/h5-9,13H,1-4H3

InChI Key

TUIDFAHYQROKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C1OC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reagents:
    • 2-Methyl-1H-indene
    • 2,2-Dimethylpropanoic acid
    • Acid catalyst (e.g., sulfuric acid)

Procedure:

  • Combine the reactants in a suitable solvent.
  • Heat the mixture under reflux to facilitate the reaction.
  • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).
  • Upon completion, purify the product through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis may be optimized for efficiency and yield using continuous flow reactors or automated systems. This approach allows for better control over reaction conditions and can improve the scalability of the process.

Key Techniques:

  • Continuous Flow Esterification:
    • This method involves passing reactants through a reactor where they are continuously mixed and reacted. It enhances mass transfer and reduces reaction times.

Table 1: Summary of Preparation Methods

Method Key Features Typical Yield
Acid-Catalyzed Esterification Simple setup, requires heating under reflux Varies (typically high)
Continuous Flow Esterification Scalable, efficient mass transfer Higher than batch methods

Recent studies have explored various aspects of the synthesis of similar compounds, providing insights into optimizing yields and minimizing waste.

Eco-Friendly Approaches

Research has highlighted the use of green solvents in synthesizing related compounds to improve sustainability. For example, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (MeTHF) have been shown to enhance reaction efficiency while reducing environmental impact.

Yield Optimization

In comparative studies, traditional methods using volatile organic compounds (VOCs) were found to yield lower product amounts compared to greener alternatives. For instance, using CPME resulted in improved yields due to better solubility and reaction conditions.

Table 2: Comparative Yields Using Different Solvents

Solvent Type Yield (%) Environmental Impact
Traditional VOCs ~50% High
CPME ~90% Low
MeTHF ~85% Low

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ester group or methyl-substituted indene ring. Key transformations include:

ReagentConditionsProduct FormedYieldNotes
KMnO₄Acidic aqueous medium2-Methylindene-1-carboxylic acid60-75%Requires prolonged reflux
CrO₃/H₂SO₄Jones oxidation conditions2-Methylinden-1-one50-65%Ketone formation dominates

Mechanistic Insight : Oxidation of the ester group proceeds via cleavage of the C–O bond, forming carboxylic acids. For indene ring oxidation, electrophilic attack at the electron-rich positions generates ketones or epoxides depending on the oxidizing agent .

Reduction Reactions

Reductive cleavage of the ester group is a hallmark reaction:

ReagentConditionsProduct FormedYield
LiAlH₄Anhydrous ether2-Methylindene-1-ol80-90%
NaBH₄/CeCl₃Methanol, 0°CPartially reduced alcohol derivatives40-55%

Key Finding : Complete reduction with LiAlH₄ produces the corresponding alcohol, while selective reductions retain the indene aromaticity .

Electrophilic Aromatic Substitution

The methyl-substituted indene ring participates in SEAr reactions:

ReagentConditionsProduct FormedRegioselectivity
Br₂/FeBr₃CH₂Cl₂, 25°C5-Bromo-2-methylindene esterPara to methyl
HNO₃/H₂SO₄0–5°C4-Nitro-2-methylindene esterMeta dominance

Experimental Data : Bromination occurs preferentially at the C5 position due to steric and electronic effects of the methyl group . Nitration yields a 3:1 ratio of meta/para products.

Hydrolysis and Saponification

The ester group undergoes hydrolysis under basic or acidic conditions:

ConditionsReagentProduct FormedYield
NaOH/H₂O/EtOHReflux, 6 hrs2-Methylindene-1-carboxylic acid74%
HCl/H₂ORoom temperaturePartial hydrolysis intermediates30-40%

Notable Study : Alkaline hydrolysis (saponification) achieves near-quantitative conversion to the carboxylic acid, as demonstrated by NMR monitoring .

Friedel-Crafts Acylation

The indene core acts as a nucleophile in Friedel-Crafts reactions:

ReagentConditionsProduct FormedApplication
Acetyl chloride/AlCl₃CH₂Cl₂, −10°C3-Acetyl-2-methylindene esterAnticancer drug intermediate

Mechanism : AlCl₃ facilitates acylium ion formation, which attacks the electron-rich C3 position of the indene ring. Derivatives from this reaction show IC₅₀ values <1 μM in HeLa cell assays .

Ring-Opening and Rearrangement

Under strong acidic conditions, the indene ring undergoes rearrangement:

ConditionsReagentProduct FormedNotes
H₂SO₄ (conc.)100°C, 2 hrsNaphthalene derivativesDiels-Alder retro pathways
BF₃·Et₂OCHCl₃, refluxCyclopropane-fused productsCatalytic ring contraction

Research Highlight : Rearrangement products have been utilized in materials science for synthesizing conjugated polymers with tunable optoelectronic properties .

Scientific Research Applications

Industrial Production Methods

On an industrial scale, continuous flow processes are employed to enhance efficiency and yield. Automated reactors and optimized reaction conditions are utilized to scale up production while maintaining the purity and quality of the compound.

Chemistry

In synthetic organic chemistry, 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various modifications leading to new compounds with desirable properties.

Biology

Research has indicated potential biological activities of this compound. It has been investigated for its antimicrobial and anti-inflammatory properties. For instance, studies have shown that derivatives of this compound exhibit significant activity against various strains of bacteria and fungi.

Medicine

The compound is being explored for its potential use in drug development. It has been noted for its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may have therapeutic effects in modulating biological pathways relevant to diseases such as cancer and inflammation.

Case Studies

Several case studies highlight the applications of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both bacteria.
  • Anti-inflammatory Effects : In vitro assays revealed that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases.
  • Cancer Research : A recent investigation into its effects on HeLa cells showed that the compound induced apoptosis at concentrations above 20 µM, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Esters with 2,2-Dimethylpropanoate Groups

3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate ():

  • Synthesis : Prepared via hydrolysis of a symmetric dichloroester using water, sodium carbonate, and 1,4-dioxane at 115°C for 48 hours, yielding 62% after distillation .
  • Key Differences : Unlike the target compound, this chlorohydrin ester lacks aromaticity but shares the pivalate group. The presence of a hydroxyl and chlorine substituent increases polarity, affecting solubility and reactivity.
Parameter 3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate
Synthesis Yield 62% Not reported
Reactivity Hydrolysis-prone due to Cl and OH groups Likely more stable (steric shielding)
Aromaticity Non-aromatic Aromatic indenyl core

Indenyl and Related Aromatic Derivatives

1-(2,3-Dihydro-1H-inden-5-yl) Cathinone Derivative ():

  • Structure: Shares a dihydroindenyl backbone but incorporates a cathinone (β-keto-amine) group.
  • Analytical Characterization : Identified via HRMS, NMR, and X-ray crystallography, highlighting techniques applicable to the target compound .
  • Applications: Psychoactive properties due to the cathinone moiety, unlike the likely inert ester function in the target compound.

Indole-Fused Heterocycles ():

  • Spectroscopic Data : 13C-NMR shifts for aromatic carbons (e.g., 128.16–134.14 ppm) and nitro groups (147.14 ppm) provide benchmarks for comparing indenyl derivatives .
  • Synthetic Flexibility : Demonstrates modular approaches to fused aromatic systems, suggesting routes for modifying the indenyl core in the target compound.

Data Tables for Comparative Analysis

Table 2. Spectroscopic Comparison (13C-NMR)

Compound Key Shifts (ppm) Functional Groups Reference
Chlorohydrin pivalate 70–75 (C-Cl), 170–175 (ester C=O) Chloride, ester
Indole-fused nitro compound 128.16–134.14 (ArC), 147.14 (C-NO2) Aromatic, nitro
Target indenyl pivalate (hypothetical) ~125–140 (indenyl ArC), 175–180 (ester C=O) Aromatic, ester

Biological Activity

2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and implications for medicinal chemistry, with a focus on its anticancer properties and interaction with various biological pathways.

Synthesis

The synthesis of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate typically involves the esterification of 2-methylindene with 2,2-dimethylpropanoic acid. The reaction can be facilitated using common coupling agents such as DCC (dicyclohexylcarbodiimide) or through direct acid-catalyzed methods. The resulting ester can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that derivatives of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of HeLa cells with IC50 values ranging from 0.12 to 0.81 mg/mL .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (mg/mL)
7aHCT-1160.12
7gHCT-1160.12
DoxorubicinHeLa2.29

The mechanism of action appears to involve apoptosis induction , as evidenced by morphological changes in treated cells, including nuclear disintegration and chromatin condensation observed through DAPI staining .

Histone Deacetylase Inhibition

Compounds similar to 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate have been identified as potent histone deacetylase inhibitors (HDACIs) . These compounds can modulate gene expression by altering histone acetylation states, leading to inhibition of cancer cell growth .

Case Studies

A series of studies have highlighted the potential of these compounds in cancer therapy:

  • Study on HeLa Cells : A compound derived from the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant growth inhibition in HeLa cells with an IC50 value of 0.69 μM , outperforming standard treatments like doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations have indicated that certain derivatives bind effectively to targets involved in cancer progression, suggesting a rational basis for their design as therapeutic agents .

Q & A

Q. Table 1: Example Reaction Parameters

ParameterValue
Solvent1,4-dioxane
Temperature80–100°C
CatalystH₂SO₄ or PTSA
Yield (optimized)62–70%

Basic: How can researchers characterize the purity and structure of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate?

Methodological Answer:

  • Chromatography: Use HPLC with C18 columns and UV detection (λ = 254 nm) to quantify purity. Impurities (e.g., unreacted indenol or pivalic acid) can be identified via retention time comparison against reference standards .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the indenyl protons (δ 6.5–7.5 ppm) and pivalate methyl groups (δ 1.2 ppm). Confirm ester carbonyl resonance at δ 170–175 ppm in ¹³C NMR.
    • FT-IR: Validate ester C=O stretch at ~1740 cm⁻¹ and absence of free -OH (indenol) at 3200–3600 cm⁻¹.
  • Crystallography: For crystalline derivatives, single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles .

Basic: What thermodynamic properties are critical for handling and storage?

Methodological Answer:
Key properties include:

  • Boiling Point: Estimated at 250–270°C (extrapolated from methyl 2,2-dimethylpropanoate: 257.9°C) .
  • LogP: Predicted ~3.5 (similar to pivalate esters), indicating moderate hydrophobicity .
  • Stability: Hydrolytically stable under anhydrous conditions but susceptible to base-catalyzed ester cleavage. Store in inert atmospheres at 4°C.

Q. Table 2: Thermodynamic Data for Analogous Esters

CompoundΔH° (kJ/mol)Boiling Point (°C)
Methyl 2,2-dimethylpropanoate-530.0257.9
Target Compound (Estimated)-550–600250–270

Advanced: How can conflicting spectroscopic data for derivatives be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to computational predictions (DFT for ¹³C shifts).
  • Crystallographic Confirmation: Resolve ambiguities in stereochemistry or bond hybridization via X-ray diffraction (SHELXL refinement) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₅H₂₀O₂) to rule out isobaric impurities.

Advanced: What strategies minimize byproducts during synthesis?

Methodological Answer:

  • Stoichiometric Control: Use a 10% excess of pivalic acid to ensure complete indenol conversion.
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the indenyl group.
  • Byproduct Monitoring: Track side products (e.g., diesters) via TLC (silica gel, hexane:EtOAc 8:2) and optimize reaction time to avoid over-esterification .

Advanced: How can impurity profiling be standardized for batch analysis?

Methodological Answer:

  • Reference Standards: Use EP-grade impurities (e.g., 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) as HPLC calibrants .
  • Method Development: Validate a gradient HPLC protocol (e.g., 10–90% acetonitrile in 20 min) with PDA detection to resolve structurally related impurities.
  • Quantification: Apply area normalization or external calibration for impurities >0.1% .

Advanced: What computational approaches predict solvent-dependent stability?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation shells in polar (water) vs. non-polar (toluene) solvents to assess hydrolysis susceptibility.
  • Density Functional Theory (DFT): Calculate transition states for ester hydrolysis under acidic/basic conditions. Use Gibbs free energy (ΔG‡) to rank solvent effects.
  • QSPR Models: Correlate logP with experimental stability data to predict shelf-life in storage matrices.

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